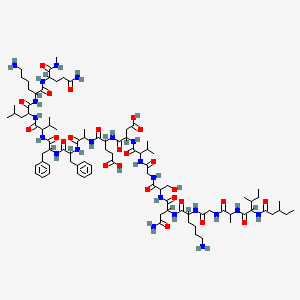Amyloid beta-protein (42-1) trifluoroacetate
CAS No.:
Cat. No.: VC13639724
Molecular Formula: C90H144N22O25
Molecular Weight: 1934.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C90H144N22O25 |
|---|---|
| Molecular Weight | 1934.2 g/mol |
| IUPAC Name | 5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-(methylamino)-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[3-methyl-2-(3-methylpentanoylamino)pentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C90H144N22O25/c1-14-50(9)39-68(116)110-75(51(10)15-2)90(137)99-52(11)76(123)96-44-69(117)100-56(30-22-24-36-91)81(128)106-63(42-67(94)115)85(132)109-65(46-113)79(126)97-45-70(118)111-73(48(5)6)88(135)108-64(43-72(121)122)86(133)103-59(33-35-71(119)120)80(127)98-53(12)77(124)104-61(40-54-26-18-16-19-27-54)84(131)105-62(41-55-28-20-17-21-29-55)87(134)112-74(49(7)8)89(136)107-60(38-47(3)4)83(130)101-57(31-23-25-37-92)82(129)102-58(78(125)95-13)32-34-66(93)114/h16-21,26-29,47-53,56-65,73-75,113H,14-15,22-25,30-46,91-92H2,1-13H3,(H2,93,114)(H2,94,115)(H,95,125)(H,96,123)(H,97,126)(H,98,127)(H,99,137)(H,100,117)(H,101,130)(H,102,129)(H,103,133)(H,104,124)(H,105,131)(H,106,128)(H,107,136)(H,108,135)(H,109,132)(H,110,116)(H,111,118)(H,112,134)(H,119,120)(H,121,122) |
| Standard InChI Key | GTSGTLHZZKFCHH-UHFFFAOYSA-N |
| SMILES | CCC(C)CC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC |
| Canonical SMILES | CCC(C)CC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC |
Introduction
Molecular and Structural Characteristics of Aβ(1-42) Trifluoroacetate
Aβ(1-42) TFA is a 42-amino acid peptide derived from the amyloid precursor protein (APP) through proteolytic cleavage. Its primary sequence is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala (DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA) . The trifluoroacetate (TFA) counterion stabilizes the peptide in its monomeric form, which is critical for reproducibility in experimental settings .
Physicochemical Properties
The TFA modification reduces spontaneous aggregation during storage, making it suitable for controlled aggregation studies . Structural analyses via nuclear magnetic resonance (NMR) and X-ray crystallography reveal that Aβ(1-42) adopts a β-hairpin conformation in its monomeric state, which facilitates oligomerization .
Production and Purification Methods
Aβ(1-42) TFA is synthesized recombinantly in Escherichia coli using a DNA sequence encoding the human Aβ(1-42) sequence . Post-expression, the peptide undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. The TFA counterion is introduced during the final purification step to maintain monomeric integrity .
Batch Consistency and Quality Control
Quality assurance protocols include:
-
Mass Spectrometry: Verifies molecular weight and absence of truncations .
-
Circular Dichroism (CD): Confirms secondary structure stability .
-
Dynamic Light Scattering (DLS): Monitors aggregate formation during storage .
These measures ensure that Aβ(1-42) TFA batches exhibit minimal variability, a requirement for reproducible in vitro and in vivo studies .
Aggregation Kinetics and β-Sheet Formation
Aβ(1-42) TFA is widely used to model amyloid aggregation, a hallmark of Alzheimer’s disease. Thioflavin-T (ThT) fluorescence assays demonstrate that Aβ(1-42) TFA aggregates faster than N-terminally truncated variants like Aβp3-42 (Table 1) .
Table 1: Aggregation Kinetics of Aβ Variants
| Peptide | T50 (hours) | Maximum ThT Fluorescence (a.u.) |
|---|---|---|
| Aβ(1-42) TFA | 3.0 | 850 |
| Aβp3-42 | >24 | 620 |
| Aβp11-42 | 3.2 | 820 |
Data derived from fluorometric assays at 5 µM peptide concentration .
Notably, mixing Aβ(1-42) TFA with Aβp3-42 delays β-sheet formation, suggesting competitive interactions during nucleation . This has implications for understanding how coexisting Aβ isoforms influence plaque composition in vivo.
Role in Alzheimer’s Disease Pathology
Aβ(1-42) aggregates are toxic to neurons, inducing oxidative stress, synaptic dysfunction, and apoptosis . Recent studies implicate Aβ(1-42) oligomers in disrupting calcium homeostasis and promoting hyperphosphorylation of tau protein .
In Vitro Models
-
iPSC-Derived Neurons: Aβ(1-42) TFA induces senescence and synaptic loss in human cortical neurons, mimicking Alzheimer’s pathology .
-
Transgenic Mice: Intrahippocampal injection of Aβ(1-42) TFA accelerates amyloid plaque formation and cognitive deficits .
Recent Advances in Detection and Therapeutics
Automated Detection Methods
A 2024 study developed a magnetic-bead-assisted extraction technique for simultaneous quantification of Aβ(1-42) and Aβ(1-40) in cerebrospinal fluid (CSF) . This method achieves a detection limit of 0.1 pg/mL, enhancing early diagnostic accuracy .
Therapeutic Strategies Targeting Aβ(1-42)
-
Anti-Aβ Antibodies: Aducanumab and lecanemab show moderate efficacy in clearing Aβ plaques .
-
Ferroptosis Inhibitors: Blocking iron-dependent cell death pathways reduces Aβ(1-42)-induced neurodegeneration .
Challenges and Future Directions
Despite progress, key questions remain:
-
How do post-translational modifications (e.g., phosphorylation) alter Aβ(1-42) aggregation?
-
Can targeting specific oligomeric species improve therapeutic outcomes?
-
What role do Aβ(1-42)-metal ion complexes play in oxidative stress?
Future research should prioritize structural resolution of Aβ(1-42) oligomers and high-throughput screening for aggregation inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume